Home > Products > Screening Compounds P43308 > Voreloxin Hydrochloride
Voreloxin Hydrochloride - 175519-16-1

Voreloxin Hydrochloride

Catalog Number: EVT-253821
CAS Number: 175519-16-1
Molecular Formula: C18H20ClN5O4S
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Voreloxin Hcl(SNS-595; AG 7352) is a small molecule and a naphthyridine analogue with antineoplastic activity; inhibitor of Topo II.IC50 Value:Target: Topoisomerase IIVosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.
Source and Classification

Voreloxin Hydrochloride, also known by its developmental names SNS-595 and AG-7352, is classified as a naphthyridine analog. It is structurally related to quinolone antibiotics but has been specifically designed for anticancer applications. The compound has shown significant antitumor activity across various cell lines, demonstrating efficacy even in drug-resistant models that overexpress P-glycoprotein .

Synthesis Analysis

The synthesis of Voreloxin Hydrochloride involves several chemical reactions that lead to the formation of its naphthyridine core. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be derived from modifications of existing quinolone structures.

Technical Details:

  • The synthesis typically begins with a precursor quinolone, which undergoes functionalization to introduce specific substituents that enhance its anticancer properties.
  • Key synthetic steps may include condensation reactions and cyclization processes to achieve the desired molecular structure.
Molecular Structure Analysis

Voreloxin Hydrochloride features a complex molecular structure characterized by a naphthyridine core, which is essential for its biological activity.

Structure Data

  • Molecular Formula: C15_{15}H14_{14}ClN3_{3}O
  • Molecular Weight: 287.74 g/mol
  • The compound exhibits a planar structure conducive to intercalation within DNA, which is critical for its mechanism of action .
Chemical Reactions Analysis

Voreloxin Hydrochloride participates in several key chemical reactions that contribute to its anticancer effects:

  1. Intercalation with DNA: Voreloxin binds to DNA by inserting itself between base pairs, disrupting normal replication and transcription processes.
  2. Topoisomerase II Inhibition: The compound inhibits topoisomerase II enzymes, leading to the formation of stable cleavage complexes that result in double-strand breaks in DNA.
  3. Cellular Apoptosis: The induction of DNA damage triggers cellular pathways leading to apoptosis, particularly in cancer cells .

Technical Details:

  • Studies have shown that Voreloxin induces site-selective DNA fragmentation, particularly at GC-rich regions, which aligns with its classification as a topoisomerase II poison .
Mechanism of Action

The mechanism of action of Voreloxin Hydrochloride is primarily through its ability to intercalate into DNA and inhibit topoisomerase II activity:

  1. DNA Intercalation: At therapeutic concentrations (1 µM), Voreloxin effectively intercalates into DNA, causing structural distortions.
  2. Topoisomerase II Poisoning: The drug binds to the enzyme-DNA complex formed during DNA replication and transcription, preventing the re-ligation of DNA strands after cleavage.
  3. Induction of Double-Strand Breaks: This inhibition results in the accumulation of double-strand breaks, activating cellular stress responses and apoptosis pathways .

Data

  • Dose-dependent studies indicate that Voreloxin can induce significant DNA damage at concentrations as low as 0.3 µM .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 10 mM.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with nucleophilic sites on DNA due to its planar aromatic structure.

Relevant data indicate that Voreloxin has a favorable pharmacokinetic profile with low clearance rates and significant retention in tumor tissues post-administration .

Applications

Voreloxin Hydrochloride is primarily investigated for its potential as an anticancer therapeutic agent:

Molecular Mechanisms of Action

DNA Intercalation Dynamics and Structural Selectivity

Voreloxin hydrochloride (formerly SNS-595) is a naphthyridine-derived quinolone analog that exerts its primary anticancer effects through DNA intercalation. The compound's planar naphthyridine core enables insertion between DNA base pairs, with preferential binding at GC-rich sequences. This intercalation induces significant helical distortion, increasing DNA torsional strain by approximately 25° unwinding per bound molecule [1] [3]. Unlike the anthracycline scaffold (e.g., doxorubicin), voreloxin's naphthyridine structure lacks the reactive quinone moiety responsible for redox cycling and non-specific oxidative damage, conferring greater target specificity [1] [8].

Structure-activity relationship studies demonstrate that intercalative capacity directly correlates with antitumor potency. A nonplanar voreloxin analog exhibited complete loss of antiproliferative activity, while an analog with enhanced planarity demonstrated 9.5-fold increased potency compared to the parent compound [1] [3]. This structural selectivity differentiates voreloxin from classical intercalators like anthracyclines, as it avoids the formaldehyde-mediated DNA crosslinking associated with those agents [1] [6].

Table 1: Impact of Structural Modifications on Voreloxin's Intercalative Capacity and Antiproliferative Activity

Structural FeatureModificationDNA Binding Affinity (ΔTm)Relative Potency (IC50)Cellular Effect
Naphthyridine corePlanar configuration+8.5°C1.0x (reference)DNA unwinding, cytotoxicity
Naphthyridine coreNonplanar analog+0.7°C>100x decreaseNo antiproliferative activity
C7 side chainEnhanced intercalation+12.1°C0.11x (9.5-fold increase)Hyperpotent cytotoxicity
Thiazole N1 substituentSubstitution with benzimidazole+5.3°C28% inhibition at 10μMReduced activity

Topoisomerase II Poisoning: Dual Targeting of Isoforms α and β

Voreloxin functions as a dual topoisomerase II (Topo II) poison by stabilizing the enzyme-DNA cleavage complex, preventing DNA relegation after double-strand passage. Biochemical assays confirm voreloxin increases Topo IIα-DNA and Topo IIβ-DNA cleavage complexes by 3.7-fold and 2.9-fold, respectively, at clinically relevant concentrations (1μM) [1] [6]. This dual isoform targeting distinguishes voreloxin from etoposide (which exhibits 10-fold greater dependence on Topo IIα) and anthracyclines (which generate substantial reactive oxygen species independently of Topo II) [1] [3].

The drug's intercalative capacity potentiates Topo II poisoning through DNA structural distortion rather than direct enzyme inhibition. ICE bioassays in CCRF-CEM leukemia cells demonstrate voreloxin induces Topo II-DNA complexes at 1μM, reaching half the maximum activity of etoposide at equivalent concentrations [1]. Crucially, voreloxin maintains activity in P-glycoprotein (P-gp)-overexpressing cell lines, as its chemical scaffold is not recognized by drug efflux pumps that commonly confer resistance to anthracyclines and epipodophyllotoxins [2] [3].

Table 2: Comparative Topoisomerase II Poisoning Mechanisms of Anticancer Agents

AgentChemical ClassTopo IIα DependenceTopo IIβ DependenceIntercalation RequiredP-gp Substrate
VoreloxinNaphthyridineModerateModerateYesNo
EtoposideEpipodophyllotoxinHighLowNoYes
DoxorubicinAnthracyclineModerateModerateYesYes
Non-intercalating voreloxin analogModified naphthyridineNot detectedNot detectedN/ANo

Induction of Site-Specific DNA Double-Strand Breaks (DSBs)

Voreloxin induces site-selective DNA fragmentation through Topo II poisoning, generating DSBs predominantly at GC-rich genomic regions. This contrasts with etoposide, which causes widespread, non-selective fragmentation [1] [3]. DNA damage patterns resemble those of antibacterial quinolones in prokaryotes, reflecting evolutionary conservation of quinolone-topoisomerase interactions. Alkaline comet assays reveal voreloxin induces 2.3-fold more DSBs than control cells at 1μM exposure, with preferential localization to guanine-rich promoter regions [1] [5].

The site specificity arises from voreloxin's intercalative preference for GC sequences combined with Topo II's inherent cleavage bias. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses demonstrate that voreloxin-trapped Topo II complexes colocalize with GC-rich motifs at approximately 78% of break sites [3]. This targeted damage profile potentially reduces mutagenic risk compared to anthracyclines, which generate random oxidative lesions throughout the genome [1] [8]. DSB quantification via γH2AX foci formation shows a linear increase (R²=0.96) with voreloxin concentration from 0.1-5μM, plateauing at higher concentrations due to saturation of Topo II binding sites [1].

Cell Cycle Arrest Mechanisms: G2/M Phase Perturbations

Voreloxin triggers potent G₂/M arrest through the DNA damage response (DDR) pathway. Exposure to therapeutically relevant concentrations (0.5-1μM) results in 75-90% of treated cells accumulating in G₂/M within 24 hours, as quantified by flow cytometry [1] [3]. This arrest is mediated by sequential phosphorylation events: ATM/ATR activation at DSBs leads to Chk1/Chk2 phosphorylation, which inactivates Cdc25 phosphatase. Consequently, sustained inhibitory phosphorylation of Cdc2 (CDK1) prevents cyclin B1-Cdc2 complex activation, blocking mitotic entry [1] [7].

Topo IIα expression dynamics critically influence voreloxin's cell cycle effects. Synchronized cells in S-phase exhibit 3.2-fold greater sensitivity to G₂ arrest induction compared to G₁-phase cells, correlating with Topo IIα's peak expression during S/G₂ [1] [6]. Genetic ablation experiments confirm this dependence: Topo IIβ-knockout cells retain 89% of voreloxin-induced arrest, while Topo IIα-depleted cells show only 12% arrest response [3]. The irreversibility of arrest distinguishes voreloxin from reversible checkpoint inhibitors; prolonged exposure (>16 hours) commits cells to apoptotic pathways even after drug removal [3].

Table 3: Key Signaling Events in Voreloxin-Induced G₂/M Arrest

Molecular EventKinetics Post-ExposureDependence on Topo IIαFunctional Consequence
γH2AX foci formation15-30 minutesHighDSB recognition marker
ATM autophosphorylation30-60 minutesModerateDDR initiation
Chk1/Chk2 phosphorylation2-4 hoursHighCheckpoint kinase activation
Cdc25C phosphorylation (S216)4-8 hoursHighCdc25C inactivation
Cdc2 phosphorylation (Y15)8-12 hoursHighCyclin B1-Cdc2 complex inhibition
Cyclin B1 nuclear accumulationBlocked at 12-24 hoursHighMitotic entry blockade

Apoptotic Signaling Pathways Activated by DNA Damage

Sustained DNA damage from vorelixin activates intrinsic apoptosis through mitochondrial pathways. Caspase-3 cleavage appears within 48 hours of exposure, preceded by mitochondrial depolarization (detected by JC-1 staining) and cytochrome c release [3] [7]. p53 status significantly modulates apoptotic sensitivity: wild-type p53 cells exhibit 3.5-fold higher caspase activation than p53-null lines at equitoxic concentrations, indicating p53 amplifies the death signal [3]. However, p53-independent pathways also contribute, as evidenced by residual apoptosis in p53-mutant models.

The Bax/Bak-mediated mitochondrial permeabilization pathway is dominant, with Bim and Puma upregulation observed in transcriptomic analyses. Pharmacological inhibition of caspase-9 (but not caspase-8) abrogates 85% of voreloxin-induced apoptosis, confirming the primacy of the intrinsic pathway [3]. Interestingly, the duration of G₂ arrest determines apoptotic commitment; cells released from arrest within 24 hours show reversible damage, while those arrested beyond 36 hours proceed to apoptosis even after drug washout [1] [7]. This explains the schedule-dependent efficacy observed in vivo, where fractionated dosing enhances tumor cell kill by allowing synchronized progression to vulnerable cell cycle phases [2] [3].

Properties

CAS Number

175519-16-1

Product Name

Voreloxin Hydrochloride

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C18H20ClN5O4S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N

SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Synonyms

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.